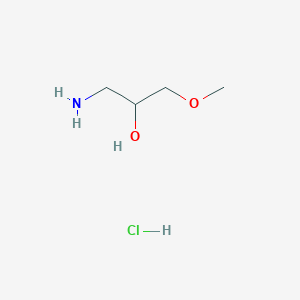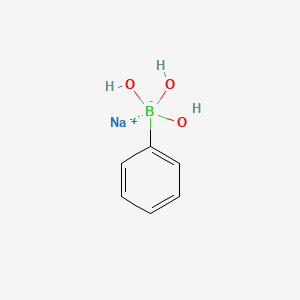
2,3-Dibromo-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2,3-Dibromo-4-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1099598-01-2 . It has a molecular weight of 304.89 and its linear formula is C6H2Br2F3N .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 2,3-Dibromo-4-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-4-(trifluoromethyl)pyridine is represented by the linear formula C6H2Br2F3N . The presence of fluorine and pyridine structure results in its superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
The boiling point of 2,3-Dibromo-4-(trifluoromethyl)pyridine is 60/0.6mmHg and its melting point is 40-43 .Applications De Recherche Scientifique
Agrochemical Industry
- Field : Agrochemical Industry
- Application : 2,3-Dibromo-4-(trifluoromethyl)pyridine and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
- Results : The major use of these derivatives is in the protection of crops from pests .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Several derivatives of 2,3-Dibromo-4-(trifluoromethyl)pyridine are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the derivative moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Trifluoromethylpyridyllithiums
- Field : Organic Chemistry
- Application : 2,3-Dibromo-4-(trifluoromethyl)pyridine can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
- Results : The synthesis of trifluoromethylpyridyllithiums is an important step in the preparation of various organic compounds .
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Materials Science
- Application : 2,3-Dibromo-4-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) .
- Results : MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Synthesis of Methiodide Salts
- Field : Organic Chemistry
- Application : 2,3-Dibromo-4-(trifluoromethyl)pyridine can be used in the synthesis of methiodide salts .
- Results : Methiodide salts are often used in medicinal chemistry as they are highly soluble in water and can improve the bioavailability of drugs .
Preparation of Trifluoromethylpyridyllithiums
Safety And Hazards
Orientations Futures
The major use of TFMP derivatives, including 2,3-Dibromo-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
2,3-dibromo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEVXLCTUVYZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653373 | |
| Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-(trifluoromethyl)pyridine | |
CAS RN |
1099598-01-2 | |
| Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)





![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)

![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)